An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid: Synthesis, Properties, and Biological Activity
An In-depth Technical Guide to 4-Bromoquinoline-6-carboxylic Acid: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromoquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential biological activity, with a focus on its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH).
Core Properties of 4-Bromoquinoline-6-carboxylic acid
Quantitative data for 4-Bromoquinoline-6-carboxylic acid is not extensively available in the public domain. The following tables summarize the available information and provide estimated values based on the properties of structurally similar compounds.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 219763-87-8 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][4] |
| Molecular Weight | 252.06 g/mol | [1][4] |
| Appearance | White powder | [5] |
| Melting Point | Not explicitly reported. Isomers like 4-Bromoquinoline have a melting point of 29-34 °C, though the carboxylic acid derivative is expected to be significantly higher. | |
| Boiling Point | Not reported. Likely to decompose at high temperatures. | |
| Solubility | Not explicitly reported. Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in methanol and ethanol. Solubility in aqueous solutions is likely pH-dependent. | |
| pKa | Not explicitly reported. The pKa of the carboxylic acid group is estimated to be in the range of 4-5, typical for aromatic carboxylic acids. |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |
| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-O stretching and O-H bending vibrations are also expected.[6][7] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom.[8][9] |
Synthesis of 4-Bromoquinoline-6-carboxylic acid
A detailed, multi-step synthesis protocol has been reported, starting from stilbene cyanide and Meldrum's acid.[5]
Experimental Protocol
Step 1: Synthesis of 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione
-
Heat stilbene cyanide (2.00g) with Meldrum's acid (2.56g) at 120°C.
-
To the resulting orange solid, add a mixture of the original ester (2.76g) and ethanol (10ml).
-
Add acetyl chloride to precipitate a powder.
-
Collect the solid by filtration and wash with ethyl acetate to obtain the desired product (3.28g) as a white powder.[5]
Step 2: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
-
In a 250ml flask, heat a mixture of biphenyl (10ml) and diphenyl ether (30ml) to 250°C.
-
Add 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione (3.28g).
-
Cool the reaction mixture to 80°C with stirring.
-
Add hexane (100ml) and stir in an ice bath for 0.5 hours.
-
Collect the resulting solid by filtration and wash with hexane to obtain the product (1.86g) as a brown powder.[5]
Step 3: Synthesis of 4-chloro-6-quinolinecarbonitrile
-
To a stirred solution of DMF (9ml) at 5-7°C, add phosphorus oxychloride (0.518ml) and stir for 0.5 hours at room temperature.
-
Add 4-hydroxy-6-quinolinecarbonitrile (860mg) and continue stirring at the same temperature for 1 hour.
-
Add 1N sodium hydroxide (18ml) and stir at room temperature for 10 minutes.
-
Filter the mixture and wash the solid with water to obtain a light brown powder.
-
Purify by silica gel column chromatography (eluent: chloroform/methanol = 50:1) to yield the desired compound (800mg) as a pale yellow powder.
Step 4: Synthesis of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester
-
To stirred methanol (50ml) in an ice bath, add 4-chloro-6-quinolinecarbonitrile and concentrated sulfuric acid (5ml).
-
Heat the mixture under reflux for 15 hours.
-
Add an additional portion of concentrated sulfuric acid (10ml) and continue to reflux for another 24 hours.
-
Make the mixture alkaline by adding a solution of sodium bicarbonate in an ice bath.
-
Extract once with chloroform.
-
Wash the organic layer with water and saturated brine, dry with magnesium sulfate, and concentrate under reduced pressure to obtain a white solid.
-
Powderize with IPE to obtain the target compound (910mg) as a white powder.[5]
Step 5: Synthesis of 4-bromo-6-quinolinecarboxylic acid methyl ester
-
To a stirred solution at an ice bath, add a solution of 4-methoxy-1,6-quinolinecarboxylic acid methyl ester (910mg) in DMF (7ml).
-
Add phosphorus tribromide (157ml).
-
Add an additional portion of DMF (7ml) and heat the mixture at 80°C for 3 hours.
-
Add water (50ml) to the reaction solution and collect the precipitate.
-
The precipitate forms a weakly alkaline solution with 1N sodium hydroxide.
-
Purify by silica gel powder chromatography to obtain the desired product (420mg) as a yellow powder.[5]
Step 6: Synthesis of 4-bromoquinoline-6-carboxylic acid
-
Dissolve 4-bromo-6-quinolinecarboxylic acid methyl ester (6.00g) in methanol (60ml) and tetrahydrofuran (40ml).
-
Add 1N sodium hydroxide solution (30ml) at room temperature and stir for 3 hours.
-
Adjust the pH to 4 by adding 1N hydrochloric acid.
-
Extract the resulting solid with water and ethyl ether to obtain 4-bromoquinoline-6-carboxylic acid (4.65g) as a white powder.[5]
Caption: Synthetic pathway for 4-Bromoquinoline-6-carboxylic acid.
Biological Activity and Signaling Pathways
Quinoline-4-carboxylic acid derivatives have been identified as a promising class of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH).[10][11] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[10] Inhibition of DHODH leads to a depletion of pyrimidines, which in turn halts DNA and RNA synthesis and induces cell cycle arrest.[10]
Mechanism of Action: DHODH Inhibition
The proposed mechanism of action for quinoline-4-carboxylic acid derivatives involves binding to the ubiquinone binding pocket of the DHODH enzyme.[10] The carboxylic acid moiety is crucial for this interaction, as it is thought to form a salt bridge with a key arginine residue (R136) in the active site.[10]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of 4-Bromoquinoline-6-carboxylic acid on DHODH.
Experimental Protocol: DHODH Enzymatic Assay
The inhibitory activity of compounds like 4-Bromoquinoline-6-carboxylic acid against DHODH can be assessed using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[12]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (4-Bromoquinoline-6-carboxylic acid) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound dilutions to the respective wells. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to each well and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the DHODH enzymatic inhibition assay.
References
- 1. 4-bromoquinoline-6-carboxylic acid | CAS: 219763-87-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 219763-87-8|4-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-bromoquinoline-6-carboxylic acid | 219763-87-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
